4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond through a condensation reaction between the piperazine derivative and an appropriate carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide
- N-(4-methylphenyl)piperazine-1-carboxamide
Uniqueness
The unique combination of the benzodioxin moiety and the piperazine ring in 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide may confer distinct pharmacological properties compared to its analogs. This could include differences in binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-15-6-8-16(9-7-15)22-21(26)24-12-10-23(11-13-24)20(25)19-14-27-17-4-2-3-5-18(17)28-19/h2-9,19H,10-14H2,1H3,(H,22,26) |
InChI Key |
VMJRHYDFXPVXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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